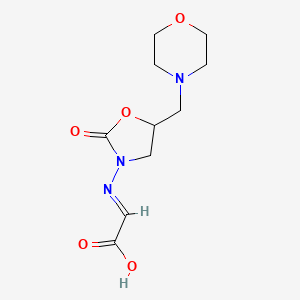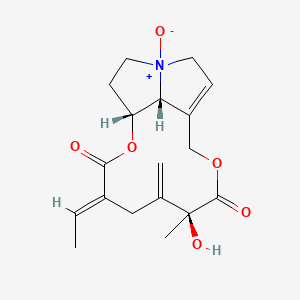
Spartioidine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spartioidine N-oxide is a pyrrolizine alkaloid that is characterized by its complex structure, which includes a hydroxy substituent at position 12, two oxo substituents at positions 11 and 16, and an N-oxido substituent . This compound is found naturally in plants of the genus Jacobaea and Senecio vulgaris .
準備方法
Synthetic Routes and Reaction Conditions
Spartioidine N-oxide can be synthesized through various chemical reactions involving its parent compound, spartioidine. The synthetic route typically involves the oxidation of spartioidine using specific oxidizing agents under controlled conditions .
Industrial Production Methods
化学反応の分析
Types of Reactions
Spartioidine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to its parent amine form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological and chemical properties .
科学的研究の応用
Spartioidine N-oxide has several scientific research applications:
Chemistry: It is used as a reference compound in chemical studies to understand the behavior of pyrrolizine alkaloids.
Biology: The compound is studied for its role as a metabolite in plants and its potential effects on plant physiology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a prodrug and its cytotoxic properties.
Industry: This compound is used in the development of new drugs and as a chemical intermediate in various industrial processes
作用機序
The mechanism of action of spartioidine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group is known to increase the solubility of the compound and can be reduced enzymatically in vivo, leading to the formation of active metabolites. These metabolites can interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to spartioidine N-oxide include other pyrrolizine alkaloids such as senecionine N-oxide and retrorsine N-oxide .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of a hydroxy substituent at position 12 and the unique arrangement of oxo and N-oxido groups. These structural differences can lead to distinct chemical and biological properties .
特性
分子式 |
C18H23NO6 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
(1R,4E,7S,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18+,19?/m1/s1 |
InChIキー |
COHUFMBRBUPZPA-UNXXDIMASA-N |
異性体SMILES |
C/C=C/1\CC(=C)[C@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O |
正規SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
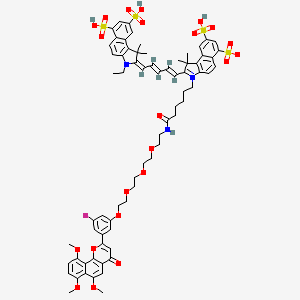
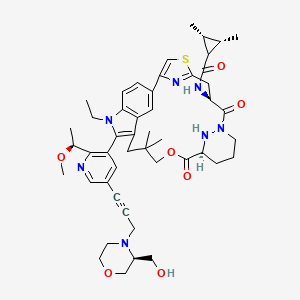
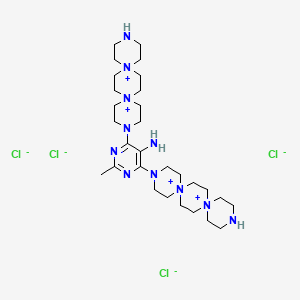
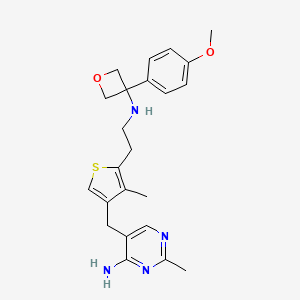
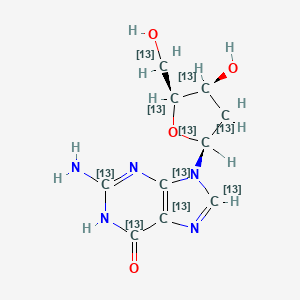
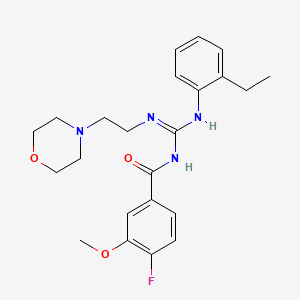

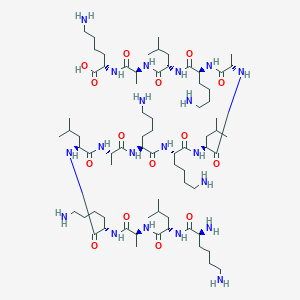
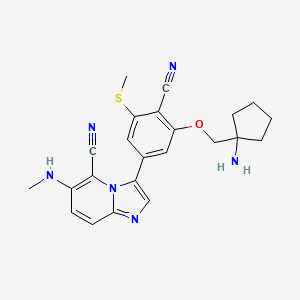

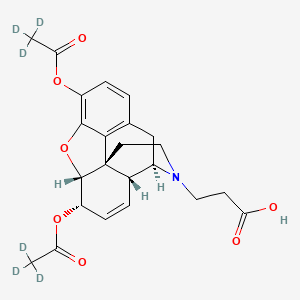
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
